(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Stereochemistry NMR spectroscopy Quality control

The compound (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (CAS 1005558-52-0, MF C16H16N2O, MW 252.317) is an α,β-unsaturated carbonyl hybrid featuring a 1,5-dimethylpyrazole moiety connected via an E-configured exocyclic methylene bridge to a 3,4-dihydronaphthalen-1(2H)-one core. It belongs to the arylidene-dihydronaphthalenone class, synthesized via Claisen-Schmidt condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25711-30-2) with 3,4-dihydronaphthalen-1(2H)-one under base catalysis.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 1005558-52-0
Cat. No. B2593808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one
CAS1005558-52-0
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=C(C=NN1C)C=C2CCC3=CC=CC=C3C2=O
InChIInChI=1S/C16H16N2O/c1-11-14(10-17-18(11)2)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+
InChIKeySSMPENLTJDTTFF-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1005558-52-0: (E)-2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one Procurement & Research Baseline


The compound (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (CAS 1005558-52-0, MF C16H16N2O, MW 252.317) is an α,β-unsaturated carbonyl hybrid featuring a 1,5-dimethylpyrazole moiety connected via an E-configured exocyclic methylene bridge to a 3,4-dihydronaphthalen-1(2H)-one core [1]. It belongs to the arylidene-dihydronaphthalenone class, synthesized via Claisen-Schmidt condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25711-30-2) with 3,4-dihydronaphthalen-1(2H)-one under base catalysis [2]. The E-geometry of the exocyclic double bond distinguishes it from the corresponding Z-isomer (InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N), which has been separately characterized by 1H NMR spectroscopy (300 MHz, DMSO-d6) [1].

Why Generic Substitution of CAS 1005558-52-0 Fails: Stereochemical and Regiochemical Identity


Generic substitution or in-class replacement of (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is precluded by two non-interchangeable structural features. First, the E-configuration of the exocyclic double bond is stereochemically distinct from the Z-isomer (InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N), and this geometry influences conjugation, molecular planarity, and target binding [1]. Second, the 1,5-dimethyl substitution on the pyrazole ring differs electronically and sterically from the 1,3-dimethyl regioisomer (CAS 512815-07-5), which alters the HOMO-LUMO gap and charge distribution [2]. Related pyrazole-dihydronaphthalenone analogs with alternative aryl substituents (e.g., 3-(4-chlorophenyl)-1-phenyl) exhibit different log P values, DNA binding affinities, and dispersion energy frameworks, demonstrating that even remote substituent changes produce measurable differences in physicochemical and biological behavior [2].

Quantitative Differentiation Evidence for CAS 1005558-52-0: Head-to-Head and Class-Level Comparison Data


Stereochemical Identity: E-Configuration Confirmed by InChIKey vs. the Z-Isomer

The target compound bears the E-configuration at the exocyclic methylene bridge, with InChIKey SSMPENLTJDTTFF-UKTHLTGXSA-N. The Z-isomer, (2Z)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3,4-dihydro-1(2H)-naphthalenone, has InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N, and its 1H NMR spectrum (300 MHz, DMSO-d6) has been independently deposited in the KnowItAll NMR Spectral Library [1]. The E-isomer is expected to exhibit distinct olefinic proton chemical shifts and nuclear Overhauser effects relative to the Z-isomer due to differing spatial relationships between the pyrazole C-H and the dihydronaphthalenone ring protons. This stereochemical distinction is critical because E/Z isomerism in α,β-unsaturated carbonyl compounds directly impacts biological activity through differential planarity and receptor fit.

Stereochemistry NMR spectroscopy Quality control

Regioisomeric Differentiation: 1,5-Dimethyl vs. 1,3-Dimethyl Pyrazole Substitution and Electronic Consequences

The 1,5-dimethyl substitution pattern on the pyrazole ring of the target compound places one methyl group adjacent to the methylene bridge (position 5) and one on the ring nitrogen (position 1). The regioisomer (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one (CAS 512815-07-5) positions the methyl groups at positions 1 and 3, moving the methyl adjacent to the bridge to the opposite side . DFT studies on the structurally related (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (Z2H) demonstrate that substituent positioning on the pyrazole ring modulates HOMO-LUMO gap energies, Mulliken charge distribution, and the dominance of dispersion energy over electrostatic energy in the crystal framework [1]. The 1,5- vs. 1,3-dimethyl shift is predicted by class-level inference to alter the electron density at the methylene bridge, affecting the compound's reactivity as a Michael acceptor and its interaction with nucleophilic biological targets.

Regioisomerism Electronic structure DFT calculation

Core Scaffold Advantage: Dihydronaphthalenone vs. Simple Benzylidene Chalcones in Bcl-2 Inhibition

A series of 3,4-dihydronaphthalen-1(2H)-one derivatives (compounds 6a-f) were designed, synthesized, and evaluated against eight human neoplastic cell lines (HeLa, HepG2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460, SK-BR-3) by MTT assay [1]. These compounds, which share the dihydronaphthalenone core with the target compound, exhibited obvious anticancer activities with lower cytotoxicity toward normal LO2 hepatocytes compared to doxorubicin (DOX). Notably, compound 6b demonstrated binding to the active pocket of the Bcl-2 protein, with the lipophilic 3,4-dimethoxybenzylidene substituent and the 3,4-dihydronaphthalen-1(2H)-one core jointly contributing to this interaction [1]. In contrast, simple 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one (CAS 6261-32-1) derivatives have been studied primarily for tyrosinase inhibition and ROS scavenging, with IC50 values reported in the micromolar range for mushroom tyrosinase [2]. The pyrazole-containing target compound combines the dihydronaphthalenone core with a heterocyclic substituent, offering a privileged scaffold distinct from phenyl-only benzylidene analogs.

Anticancer Bcl-2 inhibition Scaffold comparison

Physicochemical Differentiation: Computed Lipophilicity and DNA Binding Affinity vs. Bulkier Pyrazole Analogs

The closely related compound (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one (Z2H) has been characterized with quantitative computational and experimental data: its lipophilicity index (log P) was calculated to represent significant biological activity, and molecular docking confirmed good binding affinity of Z2H with DNA (PDB 1BNA), protein 1H3B, and protein 2P4B [1]. The target compound, bearing 1,5-dimethyl groups instead of the bulkier 3-(4-chlorophenyl)-1-phenyl substituents, is predicted by class-level inference to have lower log P and different DNA intercalation propensity due to reduced aromatic surface area and absence of halogen bonding from the chloro substituent [1]. The Hirshfeld surface analysis of Z2H further demonstrated that dispersion energy frameworks dominate over electrostatic energy frameworks, a feature that is sensitive to substituent size and polarizability [1]. These differences provide a rational basis for selecting the 1,5-dimethyl analog when lower lipophilicity or reduced DNA binding is desired.

Lipophilicity Molecular docking DNA binding

Anticancer Potential: Pyrazole-Naphthalene Hybrids Show Low-Micromolar Antiproliferative Activity with Tubulin Inhibition

A series of pyrazole-naphthalene derivatives (5a-5q), structurally related to the target compound, were evaluated against MCF-7 breast cancer cells [1]. Most compounds exhibited potent antiproliferative activity in the range of IC50 = 2.78 ± 0.24 μM to 9.13 ± 0.47 μM. Compound 5j (IC50 = 2.78 ± 0.24 μM) was five-fold more active than cisplatin (IC50 = 15.24 ± 1.27 μM) and inhibited tubulin polymerization with an IC50 of 4.6 μM, comparable to colchicine (IC50 = 6.7 μM) [1]. The target compound, with its 1,5-dimethylpyrazole substituent, occupies a distinct position in the structure-activity landscape of this class: the dimethyl substitution provides a minimal steric footprint while retaining the pyrazole hydrogen-bonding capacity, potentially enabling tubulin colchicine-site binding with fewer off-target interactions than bulkier analogs such as compound 5j. Direct IC50 data for the target compound against MCF-7 or tubulin polymerization are not yet publicly available.

Anticancer Tubulin polymerization MCF-7

Synthetic Accessibility and Purity: Single-Step Condensation with Commercially Available Precursors

The target compound is prepared via a single-step Claisen-Schmidt condensation between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25711-30-2, widely available from multiple suppliers) and 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0, a commodity research chemical) [1]. This contrasts with more complex pyrazole-dihydronaphthalenone analogs such as Z2H, which requires multi-step synthesis to install the 3-(4-chlorophenyl)-1-phenyl substituents [2]. The simpler synthetic route enables tighter control over E/Z stereochemistry during condensation and facilitates higher batch-to-batch purity. Vendors typically supply the target compound at ≥95% purity (HPLC), and the E-configuration can be confirmed by the absence of the Z-isomer InChIKey (SSMPENLTJDTTFF-LCYFTJDESA-N) in the lot analysis [3]. The commercially available aldehyde precursor (CAS 25711-30-2) is characterized by NIST with complete thermochemical data [1].

Synthetic chemistry Precursor availability Purity

High-Impact Research and Industrial Application Scenarios for CAS 1005558-52-0


Stereochemistry-Dependent SAR Studies of α,β-Unsaturated Carbonyl Pyrazole Hybrids

The defined E-configuration of CAS 1005558-52-0, verified against the Z-isomer (InChIKey SSMPENLTJDTTFF-LCYFTJDESA-N), makes this compound suitable for rigorous structure-activity relationship (SAR) studies investigating the influence of exocyclic double bond geometry on biological activity. Researchers comparing E- and Z-isomers can correlate stereochemistry with antiproliferative potency, enzyme inhibition, or receptor binding using the quantitative frameworks established for related dihydronaphthalenone Bcl-2 inhibitors [1] and pyrazole-naphthalene tubulin inhibitors [2].

Focused Library Design Around the Dihydronaphthalenone Privileged Core

The dihydronaphthalen-1(2H)-one core has demonstrated anticancer activity across multiple cell lines with lower normal-cell toxicity than doxorubicin, and compound 6b from this class showed direct Bcl-2 protein binding [1]. CAS 1005558-52-0 serves as a minimal pyrazole-substituted member of this scaffold, offering a baseline compound for library enumeration. Medicinal chemists can use it as a starting point to explore substituent effects on the pyrazole ring (positions 1 and 5) while maintaining the core scaffold associated with Bcl-2 inhibition and tubulin polymerization disruption [2].

Computational Chemistry and Molecular Docking Validation

The target compound's relatively small size (MW 252.3) and well-defined stereochemistry make it an ideal test case for DFT calculations and molecular docking studies. As demonstrated for the related Z2H analog, where Hirshfeld surface analysis and energy framework calculations revealed dispersion energy dominance [3], CAS 1005558-52-0 can be computationally profiled to predict DNA binding (PDB 1BNA), kinase inhibition, or tubulin colchicine-site interactions. Its lower lipophilicity relative to bulkier pyrazole analogs may predict improved ligand efficiency metrics.

Quality Control and Analytical Reference Standard for E/Z Isomer Discrimination

The distinct InChIKey (SSMPENLTJDTTFF-UKTHLTGXSA-N) and the availability of the Z-isomer 1H NMR reference spectrum (300 MHz, DMSO-d6) [4] enable CAS 1005558-52-0 to serve as an E-isomer reference standard for HPLC method development and NMR-based stereochemical assignment. Analytical laboratories can use the compound to validate chromatographic separation of E/Z isomers and to establish purity benchmarks for synthetic batches, ensuring that regioisomeric (1,3-dimethyl) and stereoisomeric (Z-configuration) impurities are below specified thresholds.

Quote Request

Request a Quote for (E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.